
2-Isopropenylpyridine
Overview
Description
2-Isopropenylpyridine is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(prop-1-en-2-yl)pyridine is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Similar compounds have been shown to exert various biological effects, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(prop-1-en-2-yl)pyridine . These factors may include pH, temperature, presence of other molecules, and cellular environment .
Biochemical Analysis
Biochemical Properties
2-Isopropenylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, leading to various biochemical effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can inhibit or activate enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These degradation products can have different biochemical and cellular effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant biochemical and cellular changes. For instance, high doses of this compound can lead to toxic effects, such as liver damage and oxidative stress. These effects are often dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to various metabolic effects. Additionally, this compound can affect the levels of certain metabolites, thereby altering the metabolic flux within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins within the cell. These interactions can influence the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. This localization can be influenced by various targeting signals and post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical effects .
Biological Activity
2-Isopropenylpyridine (C8H9N) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications through a synthesis of relevant studies and findings.
This compound is characterized by a pyridine ring with an isopropenyl group at the 2-position. Its molecular structure can be represented as follows:
- Chemical Formula : C8H9N
- Molecular Weight : 135.16 g/mol
- CAS Number : 81007
The compound's structure allows for various interactions with biological targets, making it a candidate for medicinal applications.
Antifibrotic Activity
Recent studies have shown that derivatives of pyridine compounds, including those related to this compound, exhibit significant antifibrotic properties. A study evaluated the anti-fibrosis activity against hepatic stellate cells (HSC-T6) and found that certain derivatives demonstrated better inhibition of collagen production compared to established antifibrotic drugs like Pirfenidone. Specifically, compounds derived from pyrimidine structures showed IC50 values of approximately 45.69 μM for effective inhibition of collagen expression, indicating their potential as novel antifibrotic agents .
Compound | IC50 Value (μM) | Activity |
---|---|---|
Compound 12m | 45.69 | Anti-fibrotic |
Compound 12q | 45.81 | Anti-fibrotic |
Pirfenidone | 3025 ± 0.481 | Control |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property positions it as a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis in liver cells .
- Membrane Disruption : The hydrophobic nature of the isopropenyl group contributes to its ability to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbial pathogens.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in target cells, which can trigger apoptosis in cancer cells.
Study on Antifibrotic Properties
In a controlled experiment involving HSC-T6 cells, researchers treated the cells with various concentrations of synthesized pyrimidine derivatives. The results indicated that compounds containing the isopropenyl group significantly reduced collagen synthesis compared to controls. The study utilized assays such as the MTT assay for cell viability and hydroxyproline content measurement to assess the antifibrotic effects .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, where it exhibited zones of inhibition comparable to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the key considerations when synthesizing 2-Isopropenylpyridine in a laboratory setting?
- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification via column chromatography or distillation. Safety protocols include using fume hoods, gloves, and protective eyewear due to potential respiratory and dermal hazards . Reaction monitoring with thin-layer chromatography (TLC) or GC-MS ensures intermediate stability. Reference safety data sheets for handling volatile byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the pyridine ring and vinyl moiety . Mass spectrometry (MS) validates molecular weight (119.16 g/mol) and fragmentation patterns. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities .
Q. How should this compound be stored to maintain stability in research settings?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent polymerization or oxidation. Regularly assess purity via HPLC or NMR, especially after prolonged storage . Avoid contact with moisture or reactive metals to minimize degradation .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Conduct risk assessments for inhalation/contact hazards, referencing safety data sheets (SDS) for emergency protocols . Implement spill containment measures (e.g., absorbent pads) and neutralize residues with appropriate solvents before disposal .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in organometallic complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution to identify nucleophilic/electrophilic sites. Compare theoretical results with experimental X-ray crystallography or EPR data to validate bonding interactions in metal complexes . Adjust ligand geometry parameters (e.g., bond angles) to optimize catalytic activity .
Q. What strategies resolve discrepancies in reported reaction yields involving this compound?
- Methodological Answer : Replicate reactions under standardized conditions (temperature, solvent purity, catalyst loading). Use high-resolution analytical tools (e.g., LC-MS) to detect trace impurities. Cross-validate data with independent labs and publish detailed protocols to enhance reproducibility .
Q. How does the steric and electronic profile of this compound influence its role in cross-coupling reactions?
- Methodological Answer : Perform Hammett studies to quantify electronic effects of the pyridine ring. Steric hindrance from the isopropenyl group can be analyzed via X-ray diffraction or molecular docking simulations. Compare turnover frequencies (TOF) with analogous ligands to establish structure-activity relationships .
Q. What environmental impact assessments are applicable to this compound in academic research?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) to evaluate aquatic toxicity. Assess biodegradability via OECD 301 guidelines and model soil mobility using HPLC retention times . Document findings in alignment with green chemistry principles to minimize ecological risks .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled heating rates and atmospheres. Compare decomposition onset temperatures across studies, accounting for instrumentation calibration differences. Publish raw datasets and experimental parameters to enable meta-analyses .
Q. What methodologies validate the purity of this compound in synthetic workflows?
Properties
IUPAC Name |
2-prop-1-en-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-7(2)8-5-3-4-6-9-8/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKIORXNEJFOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983720 | |
Record name | 2-(Prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-13-5 | |
Record name | 2-(1-Methylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6515-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Prop-1-en-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20983720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-isopropenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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